Bicyclo[3.2.0]heptane-6-carboxylic acid

Catalog No.
S2818043
CAS No.
1824197-32-1
M.F
C8H12O2
M. Wt
140.182
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[3.2.0]heptane-6-carboxylic acid

CAS Number

1824197-32-1

Product Name

Bicyclo[3.2.0]heptane-6-carboxylic acid

IUPAC Name

bicyclo[3.2.0]heptane-6-carboxylic acid

Molecular Formula

C8H12O2

Molecular Weight

140.182

InChI

InChI=1S/C8H12O2/c9-8(10)7-4-5-2-1-3-6(5)7/h5-7H,1-4H2,(H,9,10)

InChI Key

NBQCQUSYFDWNAG-UHFFFAOYSA-N

SMILES

C1CC2CC(C2C1)C(=O)O

solubility

not available

Bicyclo[3.2.0]heptane-6-carboxylic acid (CAS: 1824197-32-1) is a fully saturated, rigidified bicyclic building block primarily procured for advanced medicinal chemistry and materials science. Characterized by a maximum fraction of sp3-hybridized carbons (Fsp3 = 1.0), this compound serves as a highly specialized bioisostere for meta- and ortho-substituted benzenes, as well as flexible monocycles like cyclopentane and cyclohexane. Its defining procurement value lies in its unique 3D exit vector geometry, which provides conformational restriction without the flat, lipophilic liability of aromatic rings. Industrial and academic buyers prioritize this scaffold to systematically improve the aqueous solubility, metabolic stability, and target-binding thermodynamics of downstream derivatives [1].

Substituting Bicyclo[3.2.0]heptane-6-carboxylic acid with generic alternatives like cyclohexanecarboxylic acid, cyclopentanecarboxylic acid, or benzoic acid fundamentally compromises application-critical performance. Monocyclic aliphatic acids possess high conformational flexibility, which introduces significant entropic penalties upon target binding and leads to poor receptor selectivity. Conversely, planar aromatic substitutes like benzoic acid suffer from low Fsp3 fractions, resulting in poor thermodynamic aqueous solubility and high susceptibility to rapid cytochrome P450-mediated oxidative metabolism. Furthermore, while bicyclopentane (BCP) is a common rigid substitute, it strictly provides a 180° linear exit vector (para-isostere); it cannot replicate the angular trajectory of the [3.2.0] system required for meta- or ortho-isosteric replacements, making these scaffolds strictly non-interchangeable in rational design workflows [1].

Exit Vector Alignment for Meta/Ortho Bioisosteric Replacement

Bicyclo[3.2.0]heptane-6-carboxylic acid provides a highly specific, conformationally restricted 3D exit vector that mimics meta- or ortho-substituted benzenes. Unlike bicyclopentane (BCP), which provides a linear 180° exit vector suitable only for para-substitution, the fused [3.2.0] system introduces an angular trajectory that cannot be replicated by linear bioisosteres. Exit Vector Plot (EVP) analysis demonstrates that this scaffold accesses spatial regions (the ε-region) unavailable to standard monocycles. Compared to flexible monocycles like cyclopentanecarboxylic acid, the bicyclic framework eliminates entropic penalties associated with ring-flipping by drastically reducing the accessible conformational space [1].

Evidence DimensionExit Vector Trajectory and Conformational Flexibility
Target Compound DataRigidified angular exit vectors mimicking meta/ortho-arenes (Fsp3 = 1.0)
Comparator Or BaselineBicyclopentane (180° linear vector) and Cyclohexane (highly flexible)
Quantified DifferenceAccesses unique EVP ε-regions with >80% reduction in accessible conformers vs. monocycles
ConditionsIn silico Exit Vector Plot (EVP) analysis and crystallographic mapping

Enables precise spatial positioning of pharmacophores for targets where linear para-isosteres or flexible monocycles fail to bind effectively.

Lipophilicity Reduction and Solubility Enhancement

The incorporation of the fully saturated bicyclo[3.2.0]heptane core significantly improves the physicochemical profile of downstream derivatives compared to planar aromatic counterparts. Substitution of a phenyl ring with a bicyclo[3.2.0]heptane system typically results in a measurable reduction in lipophilicity. Comparative studies on related bicyclo[3.2.0]heptane derivatives show a decrease in LogP by approximately 0.5 to 1.0 units compared to their aromatic equivalents. This reduction in lipophilicity, driven by the maximum Fsp3 fraction, directly translates to improved thermodynamic aqueous solubility, a critical parameter for formulation and bioavailability [1].

Evidence DimensionPartition Coefficient (LogP) and Aqueous Solubility
Target Compound DataLogP reduction of ~0.5 - 1.0 units; Fsp3 = 1.0
Comparator Or BaselinePlanar aromatic equivalents (e.g., Benzoic acid derivatives, Fsp3 < 0.2)
Quantified DifferenceUp to 1.0 unit decrease in LogP and proportional increase in thermodynamic solubility
ConditionsStandard aqueous buffer (pH 7.4) and octanol/water partitioning assays

Reduces the risk of late-stage formulation failures caused by the poor aqueous solubility typical of flat, aromatic-heavy drug candidates.

Enhanced Intrinsic Clearance (CLint) and Metabolic Stability

Planar aromatic rings are highly susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. By replacing these rings with the aliphatic bicyclo[3.2.0]heptane-6-carboxylic acid scaffold, the metabolic stability of the resulting compounds is substantially increased. In comparative liver microsome assays, derivatives containing the bicyclo[3.2.0]heptane core exhibit lower intrinsic clearance (CLint) rates and longer metabolic half-lives than their aromatic counterparts, owing to the lack of easily oxidized sp2 C-H bonds [1].

Evidence DimensionIntrinsic Clearance (CLint) in Liver Microsomes
Target Compound DataHigh metabolic stability (reduced CYP-mediated oxidation)
Comparator Or BaselineAromatic counterparts (e.g., substituted benzenes)
Quantified DifferenceSignificant extension of metabolic half-life and lower CLint values
ConditionsMouse/Human liver microsome stability assays

Essential for procuring building blocks that will yield drug candidates with viable oral bioavailability and extended in vivo half-lives.

Meta- and Ortho-Benzene Bioisosteric Replacement in Drug Discovery

Ideal for replacing problematic phenyl rings in drug candidates where standard para-isosteres (like BCP) do not fit the required binding pocket geometry. The specific angular exit vectors of the [3.2.0] scaffold allow it to mimic meta- and ortho-substitutions while improving solubility and metabolic stability [1].

Synthesis of Conformationally Restricted Peptidomimetics

Procured as a rigidified scaffold in the synthesis of constrained amino acids or peptidomimetics. The elimination of entropic penalties associated with flexible monocycles ensures higher target affinity and selectivity in peptide-based therapeutics [1].

High-Fsp3 DNA-Encoded Library (DEL) Generation

Utilized as a premium building block for DNA-encoded library (DEL) synthesis and high-throughput screening libraries where maximizing 3D shape diversity, Fsp3 fraction, and aqueous solubility is a priority to ensure high-quality hit generation [1].

XLogP3

1.8

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